Cas no 77876-39-2 ((2S,4S)-2,4-Bis(diphenylphosphino)pentane)

(2S,4S)-2,4-Bis(diphenylphosphino)pentane is a chiral bidentate phosphine ligand widely used in asymmetric catalysis. Its rigid, well-defined (S,S)-stereochemistry enables high enantioselectivity in transition-metal-catalyzed reactions, particularly hydrogenations and cross-couplings. The ligand’s pentane backbone and diphenylphosphino groups provide optimal steric and electronic tuning for coordinating metals like rhodium, iridium, and palladium. Its C₂-symmetric structure enhances stereocontrol, making it valuable for synthesizing chiral intermediates in pharmaceuticals and fine chemicals. The ligand’s air stability and ease of handling further contribute to its utility in industrial and academic settings. Its consistent performance in asymmetric transformations underscores its importance in modern synthetic chemistry.
(2S,4S)-2,4-Bis(diphenylphosphino)pentane structure
77876-39-2 structure
Product Name:(2S,4S)-2,4-Bis(diphenylphosphino)pentane
CAS No:77876-39-2
MF:C29H30P2
MW:440.496029376984
MDL:MFCD00058923
CID:90726
PubChem ID:329761604
Update Time:2025-10-19

(2S,4S)-2,4-Bis(diphenylphosphino)pentane Chemical and Physical Properties

Names and Identifiers

    • (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
    • BisdiphenylphosphinopentaneSSBDPPwhitex
    • (S,S)-BDPP
    • [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
    • S,S-SKEWPHOS
    • [(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis[diphenylphosphine]
    • (2S,4S)-Pentane-2,4-diylbis(diphenylphosphine)
    • BP-12276
    • A865133
    • AS-67190
    • 77876-39-2
    • AKOS015840641
    • (2S,3S)-(-)-Bis(Diphenylphosphino)pentane
    • MFCD00058923
    • SCHEMBL30277
    • CS-0086027
    • Phosphine, [(1S,3S)-1,3-dimethyl-1,3-propanediyl]bis[diphenyl-
    • D94678
    • (2S,4S)-2,4-Bis(diphenylphosphino)pentane, 97%
    • (2S,4S)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE
    • DTXSID90370365
    • [(2S,4S)-4-(DIPHENYLPHOSPHANYL)PENTAN-2-YL]DIPHENYLPHOSPHANE
    • CTYPJIUQROQJBG-DQEYMECFSA-N
    • (s,s)-2,4-bis(diphenylphosphino)pentane
    • (2S,4S)-Pentane-2,4-diylbis(diphenylphosphine);1,1'-[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis[1,1-diphenylphosphine]; (-)-2,4-BDPP
    • (2S,4S)-2,4-Bis(diphenylphosphino)pentane
    • MDL: MFCD00058923
    • Inchi: 1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m0/s1
    • InChI Key: CTYPJIUQROQJBG-DQEYMECFSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)[C@@H](C)C[C@H](C)P(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 440.18200
  • Monoisotopic Mass: 440.182
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 7.1
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: White crystals.
  • Density: Not available
  • Melting Point: 80-84 °C
  • Boiling Point: Not available
  • Flash Point: Not available
  • Solubility: Insuluble (2.0E-6 g/L) (25 ºC),
  • PSA: 27.18000
  • LogP: 6.41930
  • Sensitiveness: air sensitive
  • Specific Rotation: -124° (c 3.0, CHCl3)
  • Optical Activity: [α]20/D −125.0°, c = 1 in chloroform
  • Solubility: Insoluble in water
  • Vapor Pressure: Not available

(2S,4S)-2,4-Bis(diphenylphosphino)pentane Security Information

(2S,4S)-2,4-Bis(diphenylphosphino)pentane Pricemore >>

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(2S,4S)-2,4-Bis(diphenylphosphino)pentane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C; 30 min, 0 °C; 2 h, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → rt; overnight, rt
Reference
Propylene hydroformylation processes using bisphosphine ligands as catalysts
, World Intellectual Property Organization, , ,

(2S,4S)-2,4-Bis(diphenylphosphino)pentane Raw materials

(2S,4S)-2,4-Bis(diphenylphosphino)pentane Preparation Products

(2S,4S)-2,4-Bis(diphenylphosphino)pentane Suppliers

Amadis Chemical Company Limited
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(CAS:77876-39-2)(2S,4S)-2,4-Bis(diphenylphosphino)pentane
Order Number:A865133
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:52
Price ($):608.0
Email:sales@amadischem.com

Additional information on (2S,4S)-2,4-Bis(diphenylphosphino)pentane

Introduction to (2S,4S)-2,4-Bis(diphenylphosphino)pentane and CAS No. 77876-39-2

Compound with the CAS number 77876-39-2 and the product name (2S,4S)-2,4-Bis(diphenylphosphino)pentane represents a significant advancement in the field of chiral ligand design and catalysis. This compound, characterized by its unique stereochemistry and phosphine-based functionality, has garnered considerable attention in recent years due to its applications in asymmetric synthesis and transition metal catalysis. The following discussion delves into the structural features, synthetic methodologies, and cutting-edge applications of this compound, highlighting its relevance in modern chemical research.

The molecular structure of (2S,4S)-2,4-Bis(diphenylphosphino)pentane is defined by a pentane backbone with two diphenylphosphino groups attached at the 2nd and 4th carbon positions. The stereochemistry at the chiral centers (C-2 and C-4) is denoted as (2S,4S), which is crucial for its function as a chiral ligand. This configuration ensures that the compound can interact selectively with transition metals in a specific manner, influencing the stereochemical outcome of catalytic reactions. The presence of diphenylphosphino groups enhances the steric and electronic properties of the ligand, making it highly effective in facilitating asymmetric transformations.

In terms of synthesis, (2S,4S)-2,4-Bis(diphenylphosphino)pentane can be prepared through a multi-step process involving the chiral resolution of racemic precursors or through enantioselective phosphination reactions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research applications. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the diphenylphosphino groups with high enantioselectivity. These developments underscore the growing importance of this compound in industrial and academic settings.

The primary application of (2S,4S)-2,4-Bis(diphenylphosphino)pentane lies in its use as a chiral ligand in transition metal-catalyzed reactions. One notable application is in the asymmetric hydrogenation of prochiral ketones and imines, where it has been shown to induce high enantioselectivity and yield. This capability is particularly valuable in pharmaceutical synthesis, where enantiomerically pure compounds are often required for drug development. Additionally, this ligand has been utilized in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, further demonstrating its versatility in catalytic applications.

Recent research has also explored the use of (2S,4S)-2,4-Bis(diphenylphosphino)pentane in polymer chemistry. Its ability to coordinate with transition metals like palladium and nickel has been leveraged to develop novel polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced materials applications. Furthermore, the compound's role in polymerization processes has opened up new avenues for creating functional materials with specific stereochemical requirements.

The compound's significance extends to its use in organic synthesis beyond catalysis. For instance, it has been employed as a building block for constructing complex organic molecules through stereoselective reactions. This utility is particularly relevant in natural product synthesis, where achieving specific stereochemistry is often critical for biological activity. The ability of (2S,4S)-2,4-Bis(diphenylphosphino)pentane to facilitate such transformations underscores its importance as a synthetic tool.

In conclusion, the combination of structural complexity and functional versatility makes (2S,4S)-2,4-Bis(diphenylphosphino)pentane a valuable asset in modern chemical research. Its applications span from asymmetric catalysis to polymer chemistry and natural product synthesis, highlighting its broad utility across multiple disciplines. As synthetic methodologies continue to evolve, it is likely that this compound will play an even greater role in advancing chemical science and technology.

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Amadis Chemical Company Limited
(CAS:77876-39-2)(2S,4S)-2,4-Bis(diphenylphosphino)pentane
A865133
Purity:99%
Quantity:5g
Price ($):608.0
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